Hsp90-IN-30f -

Hsp90-IN-30f

Catalog Number: EVT-1534882
CAS Number:
Molecular Formula: C22H28N2O4
Molecular Weight: 384.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hsp90-IN-30f is a potent inhibitor of heat shock protein 90 (Hsp90), effectively reducing the expression levels of Hsp90 client proteins including Her2, EGFR, Met, Akt, and c-Raf.
Source and Classification

Hsp90-IN-30f belongs to a class of compounds designed to inhibit the function of Hsp90. These compounds are synthesized through various chemical methodologies aimed at optimizing their binding affinity and selectivity towards the Hsp90 protein. As a synthetic small molecule, Hsp90-IN-30f is classified under antineoplastic agents due to its potential application in cancer therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of Hsp90-IN-30f typically involves multi-step organic reactions that may include:

  1. Formation of Key Intermediates: Initial steps often involve the creation of core structures that have been identified to interact with the Hsp90 binding site.
  2. Functionalization: Subsequent steps modify these intermediates through reactions such as alkylation, acylation, or cyclization to enhance their biological activity.
  3. Purification: Techniques such as column chromatography and recrystallization are employed to isolate the final product in high purity.

For example, a recent study detailed the synthesis of various chromenopyridinone derivatives as potential Hsp90 inhibitors, highlighting the importance of structural modifications to improve binding affinity and inhibitory activity against tumor cell lines .

Molecular Structure Analysis

Structure and Data

The molecular structure of Hsp90-IN-30f can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods provide insights into:

  • Conformation: The three-dimensional arrangement of atoms within the molecule.
  • Functional Groups: Identification of specific functional groups that contribute to its interaction with the Hsp90 protein.

For instance, detailed NMR analysis can reveal critical information about hydrogen bonding patterns and spatial orientation essential for biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Hsp90-IN-30f undergoes several chemical reactions that facilitate its interaction with Hsp90:

  1. Binding Interactions: The compound binds to the N-terminal domain of Hsp90, inhibiting its ATPase activity.
  2. Conformational Changes: Upon binding, conformational changes occur within the Hsp90 structure that disrupt its chaperone function.

These interactions can be studied using biochemical assays that measure changes in ATP hydrolysis rates or client protein stability upon treatment with Hsp90 inhibitors .

Mechanism of Action

Process and Data

The mechanism by which Hsp90-IN-30f exerts its effects involves:

  1. Inhibition of ATPase Activity: By binding to the ATP-binding pocket of Hsp90, it prevents ATP hydrolysis, essential for client protein maturation.
  2. Destabilization of Client Proteins: The inhibition leads to the degradation or misfolding of client proteins that are critical for cancer cell survival.

Experimental data from studies show that inhibition of Hsp90 results in reduced levels of key oncogenic proteins, thereby inducing apoptosis in cancer cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hsp90-IN-30f exhibits several notable physical and chemical properties:

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used to assess purity and stability over time .

Applications

Scientific Uses

Hsp90-IN-30f has significant potential applications in various scientific fields:

  1. Cancer Research: As an inhibitor of a critical chaperone involved in tumorigenesis, it is being investigated for its ability to enhance anti-cancer therapies.
  2. Drug Development: The compound serves as a lead structure for developing new classes of Hsp90 inhibitors with improved efficacy and selectivity.
  3. Biochemical Studies: It is utilized in research to elucidate the role of Hsp90 in cellular stress responses and disease mechanisms.

Ongoing studies continue to explore the full therapeutic potential of Hsp90 inhibitors like Hsp90-IN-30f across different cancer types and other diseases related to protein misfolding .

Introduction to Hsp90 and Its Role in Cellular Proteostasis

Molecular Characteristics of Hsp90: Isoforms, Structural Domains, and ATPase Cycle

Hsp90 exists as a functional homodimer, with each protomer comprising three structurally and functionally distinct domains:

  • N-terminal Domain (NTD): Contains a Bergerat fold characteristic of the GHKL (Gyrase, Hsp90, Histidine Kinase, MutL) ATPase superfamily. This domain harbors a deep ATP-binding pocket that serves as the primary site for natural nucleotides (ATP/ADP) and pharmacological inhibitors like geldanamycin and radicicol [3] [4] [6]. ATP binding triggers a conformational shift involving a "lid" segment (residues 100-121) that closes over the nucleotide.
  • Middle Domain (MD): Acts as the primary client protein interaction interface. Crucially, it contains catalytic residues (including Arg 380 in yeast) that collaborate with the NTD to form the composite active site essential for ATP hydrolysis. This domain also provides docking sites for several co-chaperones like Aha1, which stimulates ATPase activity [6] [7] [9].
  • C-terminal Domain (CTD): Mediates constitutive dimerization via a hydrophobic interface and contains a conserved MEEVD motif that serves as the docking site for tetratricopeptide repeat (TPR) domain-containing co-chaperones (e.g., Hop, CHIP, immunophilins). It also possesses a secondary nucleotide-binding site targeted by novobiocin-like inhibitors [2] [6] [10].

A highly charged linker region (CR) of variable length connects the NTD to the MD in eukaryotes, conferring structural flexibility critical for domain movements during the chaperone cycle.

Table 1: Major Human Hsp90 Isoforms and Their Compartmentalization

FamilySubcellular LocationSubfamilyGeneProteinKey Features
HSP90ACytosolInducibleHSP90AA1Hsp90αStress-inducible, higher ATPase activity
ConstitutiveHSP90AB1Hsp90βDevelopmentally regulated
HSP90BEndoplasmic ReticulumHSP90B1GRP94/gp96ER-specific, roles in ERAD, immune response
TRAPMitochondriaTRAP1TRAP1/HSP75Mitochondrial matrix, cytoprotective

Source: [3] [10]

The Hsp90 chaperone cycle is driven by ATP binding and hydrolysis, driving large-scale conformational rearrangements essential for client activation:

  • Open/V-shaped State (Apo): Nucleotide-free Hsp90 adopts an open, flexible dimer conformation, facilitating co-chaperone and client loading [7].
  • Closed State (ATP-bound): ATP binding induces N-terminal dimerization, bringing the protomers together. This closed conformation encloses the client protein and positions the catalytic residues for hydrolysis. Co-chaperones like Aha1 accelerate this step [5] [7].
  • Twisted/Tense State: Further conformational tightening occurs after ATP hydrolysis, promoting client folding/maturation.
  • Reset (ADP-bound): ADP release and phosphate dissociation return Hsp90 to the open state, releasing the mature client. This cycle is tightly regulated by a cohort of co-chaperones and post-translational modifications [5] [9].

Table 2: Key Structural Domains of Hsp90 and Their Functional Roles

DomainSizeKey Structural FeaturesPrimary FunctionsRegulatory Inputs
N-terminal (NTD)~25 kDaGHKL fold, ATP-binding pocket with "lid" (residues 100-121), hydrophobic patchATP binding/hydrolysis, Binding site for N-terminal inhibitors (e.g., Geldanamycin), Co-chaperone binding (Aha1 N-site)Phosphorylation (Tyr, Ser), Acetylation, Oxidation
Charged Linker (CR)VariableHighly flexible, acidic in eukaryotesModulates inter-domain flexibility, influences ATPase rate, Client/co-chaperone interaction modulationPhosphorylation, Proteolytic cleavage
Middle (MD)~40 kDaCatalytic loop (Arg380 yeast), Client binding sites, Aha1 binding interfaceClient protein binding/stabilization, Part of composite ATPase site, Co-chaperone binding (Aha1, Cdc37)Phosphorylation, S-Nitrosylation
C-terminal (CTD)~12 kDaDimerization motif, MEEVD peptide, Calmodulin binding siteDimerization, Binding site for TPR co-chaperones (via MEEVD), Secondary nucleotide bindingPhosphorylation, O-GlcNAcylation

Source: [3] [6] [7]

Hsp90 in Protein Folding, Client Protein Regulation, and Stress Adaptation

Hsp90 functions as a sophisticated "foldase" for a select group of client proteins characterized by inherent metastability, complex domain architectures, or stringent regulatory requirements. Its clientele is remarkably diverse, encompassing:

  • Kinases: Many oncogenic kinases (e.g., HER2, AKT, BRAF, CDK4) rely on Hsp90 for stability and activity. Hsp90, often in complex with the co-chaperone Cdc37, stabilizes kinase conformations competent for activation [5] [9].
  • Transcription Factors: Steroid hormone receptors (e.g., glucocorticoid receptor, estrogen receptor), HSF1, HIF-1α, and mutant p53 require Hsp90 for ligand binding competence, stability, and nuclear translocation [9] [10].
  • E3 Ubiquitin Ligases: CHIP (itself a co-chaperone) and others are clients, linking Hsp90 to protein degradation pathways [5].
  • Signal Transduction Hubs: eNOS, nitric oxide synthase, and soluble guanylate cyclase (sGC) are clients, crucial for vascular and neuronal signaling [10].
  • Structural and Regulatory Proteins: Tau, α-synuclein (implicated in neurodegeneration), and telomerase reverse transcriptase (hTERT) are Hsp90 clients [5] [10].

Table 3: Representative Hsp90 Client Proteins and Their Cellular Roles

Client CategoryExample ClientsKey Cellular FunctionHsp90 Requirement
KinasesHER2/ErbB2, AKT/PKB, RAF1, CDK4, SRCSignal transduction, Cell cycle progression, Growth factor signalingStability, Folding to active conformation, Prevention of degradation
Transcription FactorsSteroid Hormone Receptors (GR, ER, AR), p53 (mutant), HSF1, HIF-1αGene expression regulation, Stress response, Hypoxia adaptationLigand binding competence, Stability, Nuclear translocation
Enzymes/SignalingeNOS, iNOS, sGC, telomerase (hTERT)Nitric oxide signaling, Vasodilation, Telomere maintenanceHeme insertion (eNOS/iNOS), Complex assembly, Catalytic activity
Neuronal ProteinsTau, α-Synuclein, Huntingtin (polyQ expanded)Microtubule stability, Synaptic functionNative conformation maintenance, Prevention of pathological aggregation (under normal conditions)
Ubiquitin SystemCHIP (E3 ligase), VHLProtein degradation via ubiquitin-proteasome systemActivity regulation, Substrate targeting

Source: [4] [5] [9]

Hsp90 integrates with other proteostasis networks:

  • Heat Shock Response (HSR): Under proteotoxic stress (e.g., heat, oxidative stress), cytosolic Hsp90 releases HSF1 monomers. Freed HSF1 trimerizes, translocates to the nucleus, and binds Heat Shock Elements (HSEs), driving transcription of HSPs (including Hsp70, Hsp40, Hsp90 itself) and proteolytic components to restore proteostasis [2] [10]. Hsp90 directly buffers HSF1 activity, creating a negative feedback loop.
  • Unfolded Protein Responses (UPR): Hsp90 interacts with key sensors of the Endoplasmic Reticulum UPR (UPRER), IRE1α and PERK, stabilizing them and modulating their activity during ER stress [2]. It also influences the Mitochondrial UPR (UPRMT) indirectly.
  • Co-chaperone Networks: Hsp90 function is exquisitely regulated by over 50 co-chaperones (e.g., Hop/Sti1, p23, Cdc37, Aha1, CHIP). They act as adaptors for client loading, modulate ATPase activity, stabilize specific conformations, or link Hsp90 to degradation machinery. For example, Hop facilitates Hsp70-to-Hsp90 client transfer, Aha1 dramatically stimulates ATP hydrolysis, and CHIP ubiquitinates clients targeting them for proteasomal degradation [5] [6] [9].

Hsp90's role in environmental adaptation is vividly illustrated in extremophiles. The Antarctic bivalve Laternula elliptica, inhabiting a thermally stable cold environment (-1.8°C to +1°C), exhibits highly inducible Hsp90 expression. Upon acute heat stress (10°C), leHsp90 mRNA levels surge, peaking at 12 hours in the digestive gland and 24 hours in the gills, demonstrating tissue-specific stress response kinetics crucial for survival in a rapidly changing climate [1]. Similarly, bacterial infection in the fish Schizothorax prenanti induces significant upregulation of the β-isoform of Hsp90 (SpHsp90) in immune-relevant tissues like kidney, spleen, and blood, highlighting its role in innate immunity beyond thermal stress [8].

Pathophysiological Significance of Hsp90 in Cancer and Neurodegenerative Diseases

The critical role of Hsp90 in stabilizing and activating oncoproteins positions it as a central player in cancer pathogenesis and a compelling therapeutic target:

  • Oncogenic Client Dependence: Cancer cells often exhibit "oncogene addiction," relying heavily on hyperactive signaling pathways driven by mutated or overexpressed kinases (e.g., HER2, BCR-ABL, ALK, mutant BRAF) and transcription factors (e.g., mutant p53, HIF-1α). These oncoproteins are frequently inherently unstable and thus high-affinity Hsp90 clients. Hsp90 stabilization allows them to evade degradation and maintain their pro-tumorigenic functions [4] [5] [10].
  • Facilitator of Hallmarks: By stabilizing clients involved in proliferation (kinases, transcription factors), angiogenesis (HIF-1α, VEGF signaling components), metastasis (matrix metalloproteinases), and immortality (hTERT), Hsp90 supports multiple cancer hallmarks simultaneously.
  • Buffer for Genomic Instability: Cancer cells harbor numerous mutations generating misfolded or unstable proteins. Hsp90 acts as a buffer, allowing cancer cells to tolerate this heightened proteotoxic stress and phenotypic diversity, potentially enabling adaptive evolution and drug resistance [5].
  • Epichaperome Formation: In many cancers, Hsp90 forms stable hetero-oligomeric complexes termed epichaperomes. Unlike the transient, dynamic complexes involved in folding, epichaperomes act as stable scaffolds that pathologically rewire protein-protein interaction networks (PPIs), hyper-stabilizing oncogenic pathways and altering cellular proteostasis landscapes to favor survival under chronic stress [5]. This represents a gain-of-function state for Hsp90 in malignancy.

In stark contrast to cancer, neurodegenerative diseases are characterized by the accumulation of misfolded and aggregated proteins. Here, Hsp90's role is complex and context-dependent:

  • Early Protective Role: Under physiological conditions, Hsp90 interacts with aggregation-prone proteins like Tau (in Alzheimer's disease and tauopathies), α-Synuclein (in Parkinson's disease), and Huntingtin (in Huntington's disease), potentially delaying their misfolding and aggregation by maintaining soluble conformations or facilitating refolding/degradation via CHIP [5] [10].
  • Pathogenic Sequestration & Impairment: As disease progresses, accumulating misfolded oligomers and aggregates can sequester Hsp90 and other chaperones, overwhelming the proteostasis network. This impairs Hsp90's ability to function effectively for other clients and compromises the cellular stress response [10].
  • Inhibition of Protective HSF1 Response: Cytosolic Hsp90 binds and inhibits HSF1. In neurodegeneration, persistent high levels of misfolded proteins may maintain Hsp90 in a state that keeps HSF1 inactive, preventing the necessary upregulation of protective HSP70 and other chaperones needed to combat proteotoxicity [10]. Pharmacological Hsp90 inhibition can paradoxically activate HSF1 and induce neuroprotective HSPs.
  • Impact on Tau Pathology: Hsp90 interacts with Tau, influencing its phosphorylation state, microtubule binding, and aggregation propensity. Specific Hsp90 complexes may stabilize pathological forms of Tau, while others promote degradation. The co-chaperone CHIP plays a critical role in ubiquitinating hyperphosphorylated Tau for degradation. Dysregulation of this Hsp90-CHIP axis contributes to Tau accumulation [10].

The divergent roles of Hsp90 in cancer (where inhibition disrupts oncogenic stability) and neurodegeneration (where inhibition may bolster proteostasis via HSF1 induction) underscore its context-dependent functionality. This dichotomy forms the fundamental rationale for developing Hsp90 inhibitors like Hsp90-IN-30f. By targeting the ATPase activity crucial for chaperone function, these compounds aim to destabilize disease-driving clients in cancer or trigger compensatory protective responses in neurodegeneration. The precise impact depends critically on the cellular proteostatic environment and the specific disease-associated proteome.

Properties

Product Name

Hsp90-IN-30f

IUPAC Name

2,4-Dihydroxy-5-isopropyl-N-methyl-N-(4-(propylcarbamoyl)benzyl)benzamide

Molecular Formula

C22H28N2O4

Molecular Weight

384.48

InChI

InChI=1S/C22H28N2O4/c1-5-10-23-21(27)16-8-6-15(7-9-16)13-24(4)22(28)18-11-17(14(2)3)19(25)12-20(18)26/h6-9,11-12,14,25-26H,5,10,13H2,1-4H3,(H,23,27)

InChI Key

FPLRZXZDCUKVAU-UHFFFAOYSA-N

SMILES

O=C(N(C)CC1=CC=C(C(NCCC)=O)C=C1)C2=CC(C(C)C)=C(O)C=C2O

Solubility

Soluble in DMSO

Synonyms

Hsp90IN-30f; Hsp90-IN30f; Hsp90IN30f; Hsp90-IN-30f

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.